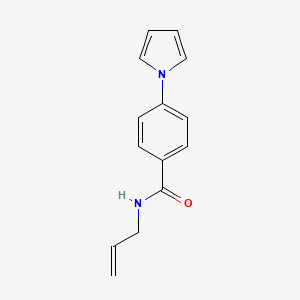
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide” is a chemical compound with the molecular formula C14H14N2O . It is a heterocyclic compound that includes a pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . Another study reported the preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl for-mamide .
Applications De Recherche Scientifique
Antitubercular Activity
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide: has been investigated for its potential as an antitubercular agent. Researchers synthesized related compounds, such as N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substitutedphenoxy)acetyl)benzohydrazides. These compounds demonstrated dual inhibition against enoyl ACP reductase and dihydrofolate reductase (DHFR), both essential enzymes in Mycobacterium tuberculosis. Additionally, some of these molecules exhibited significant antibacterial and antitubercular properties .
Multi-Target Inhibition
The molecular docking analysis revealed binding interactions with the active sites of both DHFR and enoyl ACP reductase. Structural details critical for dual inhibitory activity were identified. This multi-target approach is promising for designing future antitubercular drugs that can effectively combat bacterial infections at the cellular level .
Enoyl ACP Reductase Inhibition
Enoyl ACP reductase is a key enzyme involved in fatty acid biosynthesis. Inhibiting this enzyme disrupts bacterial cell membrane formation, making it an attractive target for drug developmentN-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide and related compounds have shown inhibitory effects against enoyl ACP reductase .
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is essential for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and cell division. The same compounds also demonstrated inhibitory effects against DHFR, further emphasizing their potential as dual inhibitors .
Heterocyclic Chemistry
The pyrrole moiety in N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide contributes to its unique properties. Pyrroles are versatile heterocyclic compounds with applications in materials science, organic synthesis, and medicinal chemistry .
Cell Culture Studies
In cell culture studies, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was evaluated. Researchers inoculated rCHO cells with this compound, aiming to understand its effects on cell viability and growth .
These findings underscore the importance of multi-target approaches in drug design. By shedding light on the mechanisms through which these compounds exert their inhibitory effects, this research opens up promising avenues for the development of dual inhibitors with enhanced antibacterial and antitubercular properties . Researchers continue to explore the potential of this compound in various therapeutic contexts. If you need further details or additional applications, feel free to ask! 😊
Mécanisme D'action
Target of Action
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide is a complex compound with potential biological activity. It’s worth noting that compounds with a similar pyrrole ring structure have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were found to inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are critical in bacterial fatty acid synthesis and folate metabolism, respectively .
Biochemical Pathways
Based on the aforementioned similar compounds, it can be inferred that it may affect the fatty acid synthesis and folate metabolism pathways .
Result of Action
Similar compounds have shown strong antibacterial and antitubercular properties . This suggests that N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide could potentially have similar effects.
Propriétés
IUPAC Name |
N-prop-2-enyl-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-16/h2-8,10-11H,1,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPBFJRYSVALGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

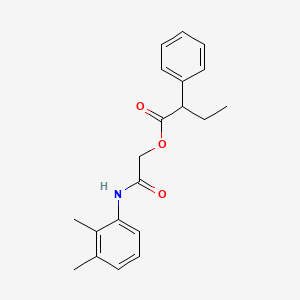
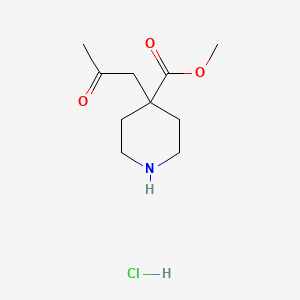
![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)
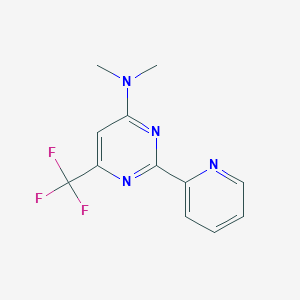
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)
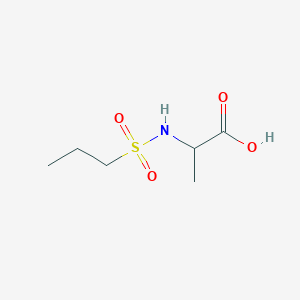

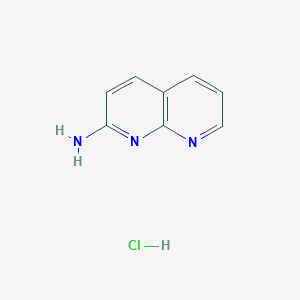
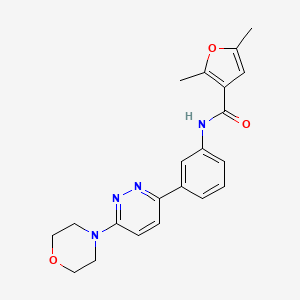
![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)
![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/no-structure.png)